DNA Unwinding Inhibition vs. ML216
BLM-IN-2 inhibits full-length BLM helicase DNA unwinding activity with an IC50 of 0.8 μM, representing approximately 3.7-fold greater potency than ML216 against the same full-length BLM target, which has a reported IC50 of 2.98 μM [1]. This comparison uses the same biochemical assay endpoint (BLM DNA unwinding), though measured in independent studies. The 3.7-fold potency advantage may translate to lower effective working concentrations in cell-based HRR disruption assays requiring full-length BLM inhibition.
| Evidence Dimension | BLM full-length helicase DNA unwinding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.8 μM (800 nM) |
| Comparator Or Baseline | ML216 IC50 = 2.98 μM (full-length BLM) |
| Quantified Difference | 3.7-fold greater potency for BLM-IN-2 |
| Conditions | In vitro BLM DNA unwinding biochemical assay; BLM-IN-2 data from Tu et al. (2023); ML216 data from Sigma-Aldrich/Selleck product specifications and primary literature |
Why This Matters
Researchers requiring full-length BLM inhibition at low compound concentrations should preferentially select BLM-IN-2 over ML216, as ML216 requires approximately 3.7-fold higher concentrations to achieve comparable target engagement.
- [1] Tu JL, Wu BH, Wu HB, Wang JE, Zhang ZL, Gao KY, Zhang LX, Chen QR, Zhou YC, Tan JH et al. Design, synthesis and evaluation of N3-substituted quinazolinone derivatives as potential Bloom's Syndrome protein (BLM) helicase inhibitor for sensitization treatment of colorectal cancer. Eur J Med Chem. 2023;246:114944. PMID: 36459756. View Source
